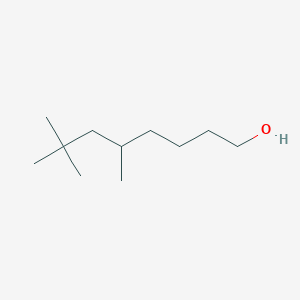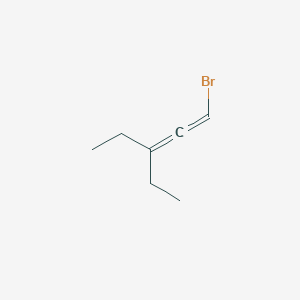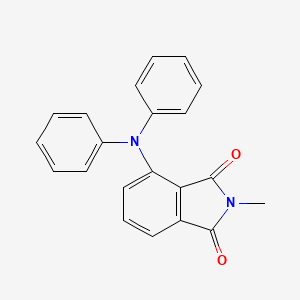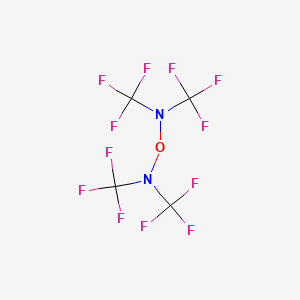![molecular formula C9H12N4O B14738586 Formamide,3-dimethyl-1-triazenyl)phenyl]- CAS No. 2313-85-1](/img/structure/B14738586.png)
Formamide,3-dimethyl-1-triazenyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide,3-dimethyl-1-triazenyl)phenyl]- is a compound that belongs to the class of triazene derivatives. Triazene compounds are known for their versatility in biological, physical, and chemical applications. They can act as coordinating sites for metals, forming metallic complexes, and are recognized for their potential in various scientific fields .
Vorbereitungsmethoden
The synthesis of formamide,3-dimethyl-1-triazenyl)phenyl]- can be achieved through several methods. One efficient method involves the promotion of the preparation of N,Nʹ-diphenylformamidines from various aromatic amines and ethyl orthoformate using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This catalyst can also be used for the N-formylation of a variety of amines using formic acid under solvent-free conditions. The procedures typically yield products in short reaction times and high yields .
Analyse Chemischer Reaktionen
Formamide,3-dimethyl-1-triazenyl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include formic acid, ethyl orthoformate, and sulfonated rice husk ash (RHA-SO3H) as a catalyst . Major products formed from these reactions include N,Nʹ-diphenylformamidines and other formamide derivatives .
Wissenschaftliche Forschungsanwendungen
Formamide,3-dimethyl-1-triazenyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various medicinally important compounds, such as quinolone antibiotics and cancer chemotherapeutic agents In biology, it is used in the study of molecular interactions and as a reagent in organic synthesisIn industry, it is used in the production of polymers and other chemical products .
Wirkmechanismus
The mechanism of action of formamide,3-dimethyl-1-triazenyl)phenyl]- involves its ability to act as a coordinating site for metals, forming stable metallic complexes. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Formamide,3-dimethyl-1-triazenyl)phenyl]- can be compared with other similar triazene compounds, such as 1-(2-benzamide)-3-(3-nitrophenyl)triazene and 1-(2-benzamide)-3-(4-nitrophenyl)triazene . These compounds share similar molecular and electronic properties but differ in their functionalization and targeted deprotonation. The unique properties of formamide,3-dimethyl-1-triazenyl)phenyl]- make it suitable for specific applications, such as acting as a chelating agent for metallic cations in stable complexes .
Conclusion
Formamide,3-dimethyl-1-triazenyl)phenyl]- is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form stable metallic complexes make it a valuable tool in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
2313-85-1 |
|---|---|
Molekularformel |
C9H12N4O |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
N-[4-(dimethylaminodiazenyl)phenyl]formamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)12-11-9-5-3-8(4-6-9)10-7-14/h3-7H,1-2H3,(H,10,14) |
InChI-Schlüssel |
JYMLVQVXQJFHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)





![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)


![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)


![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)

